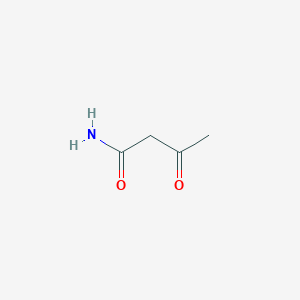

Acetoacetamide

Description

Properties

IUPAC Name |

3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3(6)2-4(5)7/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPWJFKTWGFEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040164 | |

| Record name | 3-Oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Butanamide, 3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5977-14-0 | |

| Record name | Acetoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5977-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O9U7CFY0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Keto-enol Tautomerism of Acetoacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetamide, a simple β-ketoamide, serves as a fundamental model for understanding tautomerism, a key phenomenon in organic chemistry with significant implications for molecular reactivity, stability, and bioavailability in drug development. This guide provides a comprehensive examination of the keto-enol tautomeric equilibrium of this compound. It presents quantitative data on the equilibrium in various environments, details the primary experimental protocols for its characterization—notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside computational methods—and offers visual representations of the equilibrium and experimental workflows to support advanced research and application.

Introduction to Keto-Enol Tautomerism

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. The most common form of tautomerism is prototropy, which involves the migration of a proton. Keto-enol tautomerism represents an equilibrium between a keto form (containing a C=O bond and an α-C-H bond) and an enol form (containing a C=C bond with an adjacent hydroxyl group).

For this compound (CH₃C(O)CH₂C(O)NH₂), this equilibrium is particularly significant. The presence of two carbonyl groups enhances the acidity of the α-hydrogens on the central methylene group, facilitating the formation of the enol tautomer. The position of this equilibrium is highly sensitive to environmental factors, including the solvent, temperature, and concentration. Understanding and quantifying this equilibrium is crucial as the distinct chemical properties of the keto and enol forms—such as hydrogen bonding capability, polarity, and reactivity—can profoundly influence reaction outcomes and pharmacological activity.

The this compound Keto-Enol Equilibrium

The equilibrium between the diketo and enol forms of this compound is dynamic. The enol form is stabilized by the formation of a conjugated π-system and a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.

The equilibrium constant, Keq, is defined as the ratio of the enol concentration to the keto concentration:

Keq = [Enol] / [Keto]

The position of this equilibrium is strongly influenced by the solvent. Non-polar solvents are unable to form strong hydrogen bonds with the keto form, thus favoring the internally hydrogen-bonded and less polar enol tautomer. Conversely, polar protic solvents can solvate both forms but may disrupt the internal hydrogen bond of the enol, often shifting the equilibrium towards the more polar keto form. Polar aprotic solvents, capable of acting as hydrogen bond acceptors, can also significantly influence the tautomeric ratio.

Quantitative Equilibrium Data

The tautomeric composition of β-dicarbonyl compounds is highly dependent on the solvent environment. While extensive data for this compound specifically is dispersed, the following table summarizes the well-established trends and provides illustrative data based on studies of closely related compounds like acetoacetic acid and other β-dicarbonyls.[1] The general principle is that the percentage of the enol form decreases with increasing solvent polarity and hydrogen-bonding capability.

| Solvent (Deuterated) | Solvent Type | Dielectric Constant (ε) | Typical % Enol (Illustrative) | Keq ([Enol]/[Keto]) (Illustrative) |

| Carbon Tetrachloride (CCl₄) | Non-polar | 2.2 | ~49% | 0.96 |

| Chloroform (CDCl₃) | Weakly Polar | 4.8 | ~35% | 0.54 |

| Acetone-d₆ | Polar Aprotic | 21.0 | ~20% | 0.25 |

| Dimethyl Sulfoxide (DMSO-d₆) | Polar Aprotic | 47.0 | ~15% | 0.18 |

| Methanol-d₄ | Polar Protic | 33.0 | ~8% | 0.09 |

| Water (D₂O) | Polar Protic | 80.1 | < 2% | < 0.02 |

Note: Data for CCl₄ and D₂O is based on studies of acetoacetic acid, a structurally similar compound, to illustrate the solvent effect.[1] The equilibrium is also temperature-dependent.

Experimental Protocols

Precise determination of the keto-enol equilibrium requires robust analytical techniques. ¹H NMR spectroscopy is the most direct and widely used method, with UV-Vis spectroscopy and computational modeling serving as valuable complementary approaches.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy allows for the direct observation and quantification of both tautomers in solution because the rate of interconversion between the keto and enol forms is slow on the NMR timescale.[2] This results in distinct sets of signals for each tautomer.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (~1-10 mM) of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[3][4] A dilute solution is crucial to minimize intermolecular interactions, such as dimer formation, which can affect the equilibrium.[3]

-

Transfer approximately 0.6-0.7 mL of the solution into a standard 5 mm NMR tube.

-

Allow the sample to equilibrate for at least one hour at a constant temperature before analysis to ensure the tautomeric equilibrium has been reached.[3]

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration, especially for the less abundant tautomer.

-

Key signals to identify are:

-

Keto Tautomer: A singlet for the α-methylene protons (-CH₂-) typically appearing between δ 3.4-3.8 ppm. A singlet for the terminal methyl protons (-CH₃) appears around δ 2.2 ppm.

-

Enol Tautomer: A singlet for the vinylic proton (=CH-) typically appearing between δ 5.0-5.6 ppm. A singlet for the terminal methyl protons appears slightly upfield from its keto counterpart, around δ 1.9-2.1 ppm. The enolic hydroxyl proton (-OH) gives a broad signal far downfield (δ 10-15 ppm) due to intramolecular hydrogen bonding.[2]

-

-

-

Data Analysis:

-

Carefully integrate the area under the characteristic peaks for both tautomers. The most reliable signals for integration are the keto α-methylene peak and the enol vinylic peak.

-

Calculate the mole fraction of each tautomer. Since the keto methylene signal represents two protons and the enol vinylic signal represents one proton, a correction factor must be applied.

-

Let Iketo = Integral of the -CH₂- signal

-

Let Ienol = Integral of the =CH- signal

-

Relative moles of Keto ∝ Iketo / 2

-

Relative moles of Enol ∝ Ienol / 1

-

-

Calculate the percentage of the enol form:

-

% Enol = [ (Ienol) / ( (Iketo / 2) + Ienol ) ] * 100

-

-

Calculate the equilibrium constant (Keq):

-

Keq = [Enol] / [Keto] = (Ienol) / (Iketo / 2)

-

-

UV-Vis Spectroscopy

This technique is effective when the keto and enol tautomers have distinct absorption maxima due to differences in their electronic structures (the enol's conjugated system typically absorbs at a longer wavelength).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired spectroscopic-grade solvent (e.g., cyclohexane, ethanol) at a concentration where absorbance falls within the linear range of the Beer-Lambert law (typically 10⁻⁴ to 10⁻⁵ M).

-

-

Data Acquisition:

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima (λmax) corresponding to the keto and enol forms.

-

-

Data Analysis:

-

The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc), but this requires the molar extinction coefficients (ε) for the pure keto and enol forms at their respective λmax.

-

Since pure tautomers are difficult to isolate, ε values are often determined by using "locked" analogues (e.g., N,N-dimethylthis compound for the keto form and an O-methylated derivative for the enol form) that cannot tautomerize.

-

With known ε values, the concentrations of the keto and enol forms in the equilibrium mixture can be calculated from the absorbance at two different wavelengths, allowing for the determination of Keq.

-

Computational Modeling

Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers and corroborating experimental findings.

Methodology:

-

Software:

-

Utilize a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

-

-

Calculation:

-

Build the 3D structures of both the diketo and the intramolecularly hydrogen-bonded Z-enol tautomers of this compound.

-

Perform geometry optimization and energy calculations for both structures using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.[3]

-

Calculations should first be performed for the gas phase to determine intrinsic relative stabilities.

-

To model solvent effects, repeat the calculations incorporating a continuum solvation model (e.g., CPCM, SMD, or SCRF).[3]

-

-

Data Analysis:

-

The difference in the calculated Gibbs free energies (ΔG) between the enol and keto tautomers can be used to calculate the theoretical equilibrium constant:

-

ΔG = Genol - Gketo

-

Keq = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.

-

-

Calculated dipole moments can also help explain the observed solvent effects on the equilibrium.[4]

-

Mandatory Visualizations

Diagram 1: Keto-Enol Tautomerism of this compound

Caption: The dynamic equilibrium between the diketo and intramolecularly hydrogen-bonded enol tautomers of this compound.

Diagram 2: Experimental Workflow for NMR-based Keq Determination

Caption: Workflow for the quantitative determination of the this compound keto-enol equilibrium constant using ¹H NMR spectroscopy.

References

acetoacetamide reactivity with electrophiles and nucleophiles

An In-depth Technical Guide to the Reactivity of Acetoacetamide with Electrophiles and Nucleophiles

Introduction

This compound (CAS 5977-14-0), with the chemical formula C₄H₇NO₂, is a versatile organic compound possessing both a β-keto group and an amide functional group.[1][2][3] This unique structure, characterized by a reactive methylene group flanked by two carbonyls, imparts a dual reactivity profile, allowing it to react as both a nucleophile and an electrophile.[1][4][5] This guide provides a comprehensive overview of the reactivity of this compound, focusing on its interactions with electrophilic and nucleophilic species. It is intended for researchers, scientists, and professionals in drug development who utilize such building blocks in organic synthesis.

This compound's reactivity is fundamentally governed by its keto-enol tautomerism and the acidity of its α-methylene protons.[5] This allows for the formation of a resonance-stabilized enolate, which is a potent carbon nucleophile.[4][6] Concurrently, the carbonyl carbons of the ketone and amide groups serve as electrophilic centers susceptible to nucleophilic attack.[7]

Reactivity with Electrophiles: The Nucleophilic Character of this compound

The most significant aspect of this compound's nucleophilicity stems from the acidity of the protons on the carbon situated between the two carbonyl groups (the α-carbon). The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of these protons (pKa ≈ 11), facilitating deprotonation by a suitable base to form a resonance-stabilized enolate ion.[5] This enolate is an ambident nucleophile but typically reacts with soft electrophiles at the central carbon atom.[6]

Alkylation and Acylation

The this compound enolate is a strong nucleophile that readily participates in SN2 reactions with various electrophiles.[8] Reaction with primary alkyl halides, such as methyl iodide or benzyl bromide, results in the formation of a new carbon-carbon bond at the α-position.[5][8] This alkylation is a fundamental method for elaborating the carbon skeleton. Similarly, acylation can be achieved using acyl chlorides or anhydrides to introduce an additional acyl group.

Condensation Reactions with Carbonyl Electrophiles

This compound is a cornerstone building block in several named multicomponent reactions that rely on its nucleophilic character. These reactions are highly valuable in medicinal chemistry for generating libraries of heterocyclic compounds.

-

Biginelli Reaction: In this acid-catalyzed, one-pot synthesis, this compound condenses with an aryl aldehyde and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10][11] These compounds are of significant pharmacological interest, with applications including calcium channel blockers.[10] The reaction mechanism involves the initial condensation of the aldehyde with urea, followed by nucleophilic attack from the this compound enol.[10]

-

Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (like this compound), and a nitrogen donor (like ammonia or ammonium acetate).[12][13] The product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding aromatic pyridine derivative.[12] 1,4-DHP compounds are a prominent class of calcium channel blockers.[12]

Michael Addition

The enolate of this compound can act as a Michael donor in a conjugate 1,4-addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[14][15][16] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds, which are versatile intermediates for further transformations, including cyclizations like the Robinson annulation.[15][17]

Reactivity with Nucleophiles: The Electrophilic Character of this compound

This compound possesses two electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the amide. These sites are susceptible to attack by various nucleophiles.

Reactions at the Amide Carbonyl

The amide functional group is generally less reactive towards nucleophiles than ketones or esters due to the resonance donation from the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon.[7] However, under forcing conditions, it undergoes nucleophilic attack.

-

Hydrolysis: this compound can be hydrolyzed to acetoacetic acid (which is unstable and readily decarboxylates to acetone) and ammonia.[18] This reaction can be catalyzed by either acid or base.[19][20]

-

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by water.[20]

-

Base-promoted hydrolysis proceeds via direct attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amide anion (a poor leaving group that is subsequently protonated).[21]

-

Reactions at the Ketone Carbonyl

The ketone carbonyl is more electrophilic than the amide carbonyl and reacts with a wider range of nucleophiles under milder conditions. Typical reactions include:

-

Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines produces enamines. These reactions are often catalyzed by acid.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[22]

Quantitative Data Summary

The following table summarizes quantitative data for representative reactions involving this compound and related structures, based on available literature.

| Reaction Type | Electrophile/Nucleophile | Catalyst/Conditions | Product Class | Yield (%) | Reference(s) |

| Biginelli Reaction | Benzaldehyde, Urea | Acid catalyst, Reflux in Ethanol | Dihydropyrimidinone | Good to Excellent | [9],[23] |

| Hantzsch Synthesis | Benzaldehyde, Ammonium Acetate | p-Toluenesulfonic acid (PTSA), Ultrasonic irradiation | 1,4-Dihydropyridine | up to 96 | [12] |

| Amide Formation | Various Amines | 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Microwave | N-substituted acetoacetamides | Good to Excellent | [9],[24] |

| Thiol Reactivity (analogue) | N-acetyl-cysteine (NAC) | pH 8.0, 30 min (for Iodoacetamide) | Thioether adduct | High | [25] |

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Acetoacetamides (Biginelli Precursor)

This protocol describes the synthesis of an N-aryl this compound from an aniline derivative and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) under microwave irradiation.[9][24]

-

Materials: Substituted aniline (1.0 mmol), TMD (1.2 mmol), water (5 mL).

-

Procedure: a. Combine the aniline and TMD in a microwave-safe reaction vessel containing 5 mL of water. b. Seal the vessel and place it in a microwave reactor. c. Irradiate the mixture at 100°C for 10-20 minutes. d. Monitor the reaction progress using Thin Layer Chromatography (TLC).[26] e. After completion, cool the reaction mixture to room temperature. f. If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 15 mL). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-aryl this compound.[9][24]

-

Characterization: Confirm the structure using IR and NMR spectroscopy to identify characteristic amide and ketone stretches and proton/carbon signals.[26]

Protocol 2: Acid-Catalyzed Hydrolysis of Acetamide (Illustrative)

This protocol provides a general method for the hydrolysis of an amide in an acidic medium.[19][20]

-

Materials: this compound (1.0 eq), 3M Hydrochloric Acid (HCl), round-bottom flask, reflux condenser.

-

Procedure: a. Dissolve this compound in an excess of 3M HCl in a round-bottom flask. b. Attach a reflux condenser and heat the mixture to reflux using a heating mantle. c. Maintain reflux for several hours. The progress of the hydrolysis can be monitored by TLC or by testing for the evolution of ammonia (e.g., with moist litmus paper). d. Once the reaction is complete, cool the solution to room temperature. e. Neutralize the excess acid carefully with a base such as sodium bicarbonate. f. The products (acetic acid and ammonium chloride in this case) will be in the aqueous solution.[20] Further isolation steps would depend on the specific properties of the products.

Conclusion

This compound is a remarkably versatile and synthetically valuable molecule. Its dual electrophilic and nucleophilic nature, rooted in its unique β-keto-amide structure, allows it to participate in a wide range of chemical transformations. The ability to easily form a nucleophilic enolate makes it a key precursor for C-C bond formation via alkylation, acylation, Michael additions, and important multicomponent reactions like the Biginelli and Hantzsch syntheses.[9][12][15] Simultaneously, its two distinct carbonyl groups provide electrophilic sites for reactions with nucleophiles, such as in hydrolysis or condensation with amines.[20][27] This multifaceted reactivity ensures that this compound and its derivatives will continue to be indispensable tools for chemists in the synthesis of complex organic molecules for pharmaceutical and industrial applications.

References

- 1. CAS 5977-14-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H7NO2 | CID 80077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. orgosolver.com [orgosolver.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. organic chemistry - Rationalising the order of reactivity of carbonyl compounds towards nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. Expansion of dihydropyrimidine topological chemical space - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. adichemistry.com [adichemistry.com]

- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. This compound | 5977-14-0 [chemicalbook.com]

- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. chemscene.com [chemscene.com]

- 23. researchgate.net [researchgate.net]

- 24. An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. Expansion of dihydropyrimidine topological chemical space - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. This compound | 5977-14-0 | FA46107 | Biosynth [biosynth.com]

A Comprehensive Technical Guide to the Computational Chemistry of Acetoacetamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Acetoacetamide (CH₃COCH₂CONH₂) is a fundamental organic molecule that exhibits significant keto-enol tautomerism, a phenomenon crucial to its reactivity and interaction in biological systems. As a structural motif present in various pharmaceuticals and a degradation product of the sweetener acesulfame potassium, understanding its conformational landscape, spectroscopic signatures, and reactivity is of paramount importance.[1] This technical guide provides an in-depth overview of the computational chemistry studies performed on this compound, offering a valuable resource for researchers in medicinal chemistry, materials science, and theoretical chemistry. It consolidates key findings on tautomeric stability, conformational preferences, and predicted spectroscopic properties, supported by detailed computational protocols and quantitative data.

Tautomerism and Conformational Analysis

This compound exists as an equilibrium between its diketo and enol tautomers. The relative stability of these forms is highly sensitive to the surrounding environment (gas phase, solvent) and is a primary focus of computational investigation.

Keto-Enol Tautomeric Equilibrium

Computational studies, corroborated by experimental data, have extensively explored the keto-enol equilibrium of this compound. Gas electron diffraction (GED) experiments have shown that in the gas phase at 74(5)°C, this compound exists as a mixture of 63(7)% enol tautomer and 37(7)% diketo form.[2] This indicates a slight preference for the enol form in the gas phase, which is stabilized by an intramolecular hydrogen bond.

Quantum chemical calculations have been employed to model this equilibrium. The accuracy of the predicted tautomeric composition is highly dependent on the chosen level of theory and basis set.[2] Studies have shown that the B3LYP density functional method, particularly with smaller basis sets, can successfully reproduce the experimental composition observed in the gas phase.[2] In contrast, methods like MP2 may yield varying results.[2] In aqueous solution, spectroscopic measurements suggest a strong preference for the diketo form (90%).[3]

Conformational Preferences

Computational analysis reveals that both the diketo and enol tautomers can exist in several conformations due to rotation around single bonds.

-

Diketo Form: The most stable conformer of the diketo form is non-planar. Gas electron diffraction studies have determined the key dihedral angles to be τ(O=C(CH₃)-C-C) = 31.7(7.5)° and τ(O=C(NH₂)-C(H₂)-C(O)) = 130.9(4.5)°.[2]

-

Enol Form: For the enol tautomer, only one significant form is typically observed, which features an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the amide group.[2] This form, with the O-H bond adjacent to the methyl group (CH₃C(OH)=CHC(O)NH₂), is planar, a conformation stabilized by the hydrogen bond and π-conjugation.[2][3]

| Parameter | Diketo Conformer (Experimental, GED) | Computational Model (Example) | Reference |

| Population (Gas Phase, 74°C) | 37(7)% | Varies with method | [2] |

| τ(O=C(CH₃)-C-C) | 31.7(7.5)° | B3LYP/6-31G(d,p) optimized | [2] |

| τ(O=C(NH₂)-C(H₂)-C(O)) | 130.9(4.5)° | B3LYP/6-31G(d,p) optimized | [2] |

| Parameter | Enol Conformer (Experimental, GED) | Computational Model (Example) | Reference |

| Population (Gas Phase, 74°C) | 63(7)% | Varies with method | [2] |

| Key Feature | Intramolecular H-bond | Planar, Cₛ symmetry | [3] |

Table 1: Conformational Data for this compound Tautomers.

Predicted Spectroscopic Properties

Computational methods are invaluable for interpreting experimental spectra and assigning vibrational modes and NMR signals to specific molecular structures.

Vibrational Analysis (IR & Raman)

Density Functional Theory (DFT) calculations are commonly used to predict the vibrational frequencies of this compound's tautomers. These calculations help in assigning bands in experimental IR and Raman spectra. Anharmonic frequency calculations, though more computationally expensive, often provide better agreement with experimental data than harmonic calculations.[4]

Key predicted vibrational modes include:

-

Diketo Form: Two distinct C=O stretching frequencies for the ketone and amide groups.

-

Enol Form: A single C=O (amide) stretching frequency, a C=C stretching mode, and a broad O-H stretching band characteristic of the intramolecular hydrogen bond.

| Vibrational Mode | Diketo Tautomer (Calculated, cm⁻¹) | Enol Tautomer (Calculated, cm⁻¹) | Comments |

| O-H Stretch | N/A | ~3200-3400 | Broadened due to H-bonding |

| N-H Stretch | ~3400-3500 | ~3400-3500 | Asymmetric and symmetric stretches |

| C=O Stretch (Ketone) | ~1730 | N/A | Characteristic ketone absorption |

| C=O Stretch (Amide) | ~1690 | ~1670 | Shifted due to conjugation/H-bond |

| C=C Stretch | N/A | ~1600 | Characteristic of the enol form |

Table 2: Representative Calculated Vibrational Frequencies for this compound. (Note: Exact values are highly dependent on the level of theory and basis set).

NMR Spectroscopy

Calculating NMR chemical shifts is a powerful tool for structure elucidation.[5] Computational approaches, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C chemical shifts.[6] These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can help distinguish between the keto and enol tautomers and assign specific resonances.[5]

-

¹H NMR: The enol form is characterized by a vinyl proton signal and a downfield-shifted enolic hydroxyl proton. The diketo form shows a characteristic signal for the α-methylene (CH₂) protons.

-

¹³C NMR: The enol form will show signals for sp²-hybridized carbons (C=C), while the diketo form will have a signal for an sp³-hybridized α-carbon and two distinct carbonyl carbon signals.

| Atom | Diketo Tautomer (Predicted δ, ppm) | Enol Tautomer (Predicted δ, ppm) |

| ¹H Nuclei | ||

| CH₃ | ~2.2 | ~2.0 |

| CH₂ | ~3.5 | N/A |

| =CH | N/A | ~5.1 |

| OH | N/A | ~12.0 (broad) |

| NH₂ | ~7.0, ~7.5 | ~7.0, ~7.5 |

| ¹³C Nuclei | ||

| CH₃ | ~30 | ~20 |

| CH₂ | ~50 | N/A |

| C=O (Ketone) | ~205 | N/A |

| C=O (Amide) | ~170 | ~172 |

| C-OH | N/A | ~160 |

| =CH | N/A | ~98 |

Table 3: Typical Predicted NMR Chemical Shifts for this compound Tautomers. (Note: Values are illustrative and vary with the computational method and solvent model).

Solvent Effects and Reactivity

Modeling Solvent Effects

The tautomeric equilibrium of this compound is strongly dependent on the solvent.[7] Computational models can account for these environmental effects through two primary approaches:

-

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium.[8] They are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.

-

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation.[9][10] This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately describing the system's behavior.[11]

Computational studies consistently predict that polar, protic solvents like water stabilize the more polar diketo tautomer, shifting the equilibrium away from the enol form, which aligns with experimental observations.[3][12]

Reactivity Analysis

Computational chemistry provides tools to predict the reactivity of molecules. For this compound, this includes identifying the most likely sites for nucleophilic or electrophilic attack and estimating the acidity of protons. The acidity of the α-carbon C-H bond is a key factor in its chemistry, as its deprotonation is the rate-determining step for enolization.[7][11]

Methods such as Natural Bond Orbital (NBO) analysis and mapping of the Molecular Electrostatic Potential (MEP) can reveal the charge distribution and identify electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions and reactive behavior.

Methodologies and Protocols

Standard Computational Protocol

A typical computational study of this compound involves a multi-step workflow. The choice of method is critical, with Density Functional Theory (DFT) offering a good balance of accuracy and computational cost for systems of this size.

-

Structure Optimization: The geometries of all possible conformers for both the keto and enol tautomers are optimized.

-

Vibrational Frequency Calculation: Performed at the same level of theory as the optimization to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Energy Refinement: Single-point energy calculations may be performed with a larger basis set or a more accurate method (e.g., MP2, CCSD(T)) on the DFT-optimized geometries to obtain more reliable relative energies between tautomers and conformers.[2]

-

Property Calculation: Specific properties like NMR shielding tensors (for chemical shifts) or electronic properties are calculated as needed.

-

Solvent Modeling: If solvent effects are being investigated, optimizations and energy calculations are repeated using an implicit (e.g., PCM) or explicit solvent model.

Cited Experimental Protocol: Gas Electron Diffraction (GED)

The experimental data on the gas-phase structure of this compound was obtained using Gas Electron Diffraction (GED).[2]

-

Sample Introduction: A sample of this compound is heated (e.g., to 74°C) to produce a vapor.[2]

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gas-phase molecules.

-

Scattering and Detection: The electrons are scattered by the molecules in a pattern that depends on the interatomic distances within the molecule. This scattering pattern is recorded on a detector.

-

Data Analysis: The resulting diffraction pattern is analyzed to derive a radial distribution function.

-

Structure Refinement: This experimental function is compared against theoretical functions calculated for various molecular models (different tautomers, conformers, and their populations). The geometric parameters and population percentages of the models are refined to achieve the best fit with the experimental data.[2]

Conclusion

Computational chemistry serves as an indispensable tool for elucidating the complex behavior of this compound. Theoretical models have successfully predicted its tautomeric and conformational preferences, particularly in the gas phase, and provide a framework for interpreting spectroscopic data. The strong dependence of the keto-enol equilibrium on the environment highlights the necessity of incorporating solvent effects in computational models to accurately reflect condensed-phase behavior. For researchers in drug development, these computational insights into the structure, stability, and reactivity of the this compound motif can guide the design of molecules with desired properties and predict their behavior in physiological environments. Future studies may focus on dynamics simulations to understand the tautomerization process and on interactions with biological macromolecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tautomeric and conformational properties of this compound: electron diffraction and quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. joaquinbarroso.com [joaquinbarroso.com]

- 6. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Machine learning of solvent effects on molecular spectra and reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]

- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 11. Probing Reactivity with External Forces: The Case of Nitroacetamides in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 13. revues.imist.ma [revues.imist.ma]

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of Acetoacetamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure and hydrogen bonding network of acetoacetamide (3-oxobutanamide). Despite a comprehensive search of crystallographic databases and scientific literature, a complete, publicly available crystal structure determination for this compound could not be located. The absence of a Crystallographic Information File (CIF) for this compound prevents a detailed quantitative analysis of its solid-state structure. This guide, therefore, provides a detailed analysis of the closely related and structurally significant molecule, acetamide, for which high-quality crystallographic data is available. The methodologies for crystal structure determination and the principles of hydrogen bond analysis are presented, followed by a thorough examination of the crystal packing and hydrogen bonding network of acetamide. This information serves as a valuable proxy for understanding the potential solid-state behavior of this compound and other primary amides.

Introduction

This compound is a simple organic compound containing both a ketone and an amide functional group. These functionalities make it a molecule of interest in various chemical and pharmaceutical contexts, as they can act as both hydrogen bond donors and acceptors, suggesting the potential for complex and robust intermolecular interactions in the solid state. Understanding the crystal structure and hydrogen bonding is crucial for predicting and controlling physicochemical properties such as solubility, melting point, and crystal morphology, which are of paramount importance in drug development and materials science.

Due to the unavailability of the specific crystal structure for this compound, this guide will focus on the crystal structure of acetamide. Acetamide, as the simplest primary amide, provides a fundamental model for the hydrogen bonding motifs expected in this compound.

Experimental Protocols

The determination of a crystal structure and the analysis of its hydrogen bonding network involve a series of sophisticated experimental and computational techniques.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of the compound of interest are grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. The choice of solvent and conditions is critical and often requires extensive screening.

-

Crystal Mounting: A suitable single crystal is selected, typically 0.1-0.3 mm in size, and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, bond lengths, bond angles, and thermal parameters.

The logical workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

Caption: A flowchart illustrating the major steps in determining a crystal structure using single-crystal X-ray diffraction.

Hydrogen Bond Analysis

Once the crystal structure is solved, the hydrogen bonding network can be analyzed. This involves identifying potential hydrogen bonds based on geometric criteria (donor-acceptor distance and angle) and analyzing their role in the overall crystal packing.

Crystal Structure of Acetamide

As a proxy for this compound, the crystal structure of the rhombohedral form of acetamide is presented here.

Crystallographic Data

The following table summarizes the crystallographic data for acetamide.

| Parameter | Value |

| Chemical Formula | C₂H₅NO |

| Formula Weight | 59.07 |

| Crystal System | Trigonal |

| Space Group | R3c |

| a, b (Å) | 11.44 |

| c (Å) | 13.5 |

| α, β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 1530.09 |

| Z | 18 |

| Temperature (K) | 298 |

Data sourced from publicly available crystallographic information.

Hydrogen Bonding in Acetamide

In the solid state, acetamide molecules are linked by intermolecular N-H···O hydrogen bonds. Each acetamide molecule acts as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, through its carbonyl oxygen atom.

The hydrogen bonding interactions in the acetamide crystal structure are summarized in the table below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1 | H1A | O1 | 0.86 | 2.10 | 2.95 | 170 |

| N1 | H1B | O1 | 0.86 | 2.12 | 2.97 | 168 |

Note: These are representative values and can vary slightly depending on the specific refinement of the crystal structure.

The hydrogen bonding network in crystalline acetamide can be visualized as follows:

Caption: A schematic representation of the intermolecular N-H···O hydrogen bonds formed by a central acetamide molecule with neighboring molecules in the crystal lattice.

Discussion

The analysis of the acetamide crystal structure reveals a robust hydrogen bonding network where molecules form chains or more complex three-dimensional arrays. The N-H···O hydrogen bond is a strong and directional interaction that dictates the packing of the molecules in the crystal.

It is highly probable that this compound would exhibit a similar, if not more complex, hydrogen bonding network. The presence of an additional carbonyl group in this compound provides another potential hydrogen bond acceptor site. Furthermore, the methylene protons, activated by the two adjacent carbonyl groups, could potentially participate in weaker C-H···O interactions. The interplay between the stronger N-H···O bonds and possible weaker C-H···O interactions would be a key feature of the this compound crystal structure.

Conclusion

While a definitive crystal structure of this compound remains elusive in the public domain, the analysis of the closely related acetamide provides valuable insights into the types of intermolecular interactions that are likely to govern its solid-state structure. The methodologies for crystal structure determination and hydrogen bond analysis outlined in this guide provide a framework for the future characterization of this compound and other related pharmaceutical compounds. The determination of the this compound crystal structure would be a valuable contribution to the field, allowing for a more complete understanding of its solid-state properties and behavior.

A Theoretical and Experimental Guide to the Tautomeric Stability of Acetoacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetamide, a fundamental β-ketoamide, exhibits a rich tautomeric equilibrium between its diketo and enol forms. This equilibrium is a critical determinant of its chemical reactivity, physical properties, and potential applications in synthesis and drug design. Understanding and predicting the relative stability of these tautomers under various conditions is paramount. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the tautomeric stability of this compound. We delve into quantum chemical calculations, detailing the theoretical frameworks and computational protocols. Furthermore, we present established experimental techniques for the validation of theoretical predictions, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Electron Diffraction (GED). All quantitative data is summarized for comparative analysis, and key workflows are visualized to facilitate a deeper understanding of the core concepts.

Introduction to this compound Tautomerism

This compound (CH₃C(O)CH₂C(O)NH₂) can exist as two primary tautomers: a diketo form and an enol form. The enol form, stabilized by an intramolecular hydrogen bond, can, in principle, exist as two different isomers, with the hydroxyl group adjacent to either the methyl or the amide group. However, computational studies indicate that only the enol form with the hydroxyl group adjacent to the methyl group is stable[1]. The equilibrium between the diketo and the stable enol tautomer is influenced by factors such as the physical state (gas, liquid, or solid), solvent polarity, and temperature.

The keto-enol tautomerism of β-dicarbonyl compounds like this compound has been a subject of significant interest. The relative stability of the tautomers is governed by a delicate balance of electronic and steric effects, as well as intramolecular and intermolecular interactions[2]. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for predicting these subtle energy differences.

Theoretical Calculation of Tautomer Stability

The theoretical determination of tautomer stability relies on quantum chemical calculations to determine the ground-state energies of the different tautomeric forms. The tautomer with the lower calculated energy is predicted to be the more stable.

Computational Methodologies

A range of quantum chemical methods can be employed to study tautomerism. The choice of method and basis set is crucial and can significantly impact the accuracy of the results[3][4].

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries and energies[5].

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects and can provide more accurate energy predictions than DFT for some systems[3][4].

-

Basis Sets: The choice of basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are commonly used[3]. Larger basis sets generally lead to more accurate results but at a higher computational cost.

Computational Workflow

The following workflow outlines the steps for the theoretical calculation of this compound tautomer stability.

Caption: A flowchart illustrating the computational steps for determining tautomer stability.

Gas-Phase Stability of this compound Tautomers

Experimental gas-phase studies using Gas Electron Diffraction (GED) have shown that at 74(5) °C, this compound exists as a mixture of 63(7)% enol tautomer and 37(7)% diketo form[3]. This experimental data provides a crucial benchmark for theoretical calculations.

The table below summarizes the calculated relative energies (ΔE) and Gibbs free energies (ΔG) for the diketo tautomer relative to the enol tautomer of this compound using different theoretical methods and basis sets, as reported by Titova et al.[3]. A positive value indicates that the diketo form is less stable than the enol form.

| Method/Basis Set | ΔE (kcal/mol) | ΔG° (347 K) (kcal/mol) | Predicted % Diketo |

| Experimental (GED) | 37(7) | ||

| B3LYP/6-31G(d,p) | -0.06 | -1.21 | 87 |

| B3LYP/6-311++G(3df,pd) | 2.62 | 1.28 | 10 |

| MP2/6-31G(d,p) | -2.02 | -3.64 | >99 |

| MP2/6-311++G(3df,pd) | 0.35 | -1.17 | 86 |

Data sourced from Titova et al., J. Org. Chem. 2006, 71, 14, 5298–5302.[3]

As the data illustrates, the choice of computational method and basis set has a profound impact on the predicted tautomeric composition[3][4]. The B3LYP method with smaller basis sets showed better agreement with the experimental composition in the gas phase[3][4].

Solvent Effects on Tautomer Stability

Proposed Computational Protocol for Solvent Effects:

-

Tautomer Geometry Optimization: Optimize the geometries of the diketo and enol tautomers of this compound in the gas phase using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermal corrections to the electronic energies.

-

Solvation Model: Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment.

-

Solvated Geometry Optimization: Re-optimize the geometries of the tautomers within the chosen solvent continuum.

-

Solvated Frequency Calculations: Perform frequency calculations in the solvent to obtain the Gibbs free energies of the tautomers in solution.

-

Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG_solv) between the diketo and enol tautomers in the solvent.

-

Tautomer Population Prediction: Use the calculated ΔG_solv to predict the equilibrium constant and the relative populations of the tautomers in the specific solvent.

Experimental Validation

Experimental validation is crucial to confirm the accuracy of theoretical predictions. Spectroscopic methods are powerful tools for characterizing and quantifying tautomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for studying keto-enol tautomerism in solution, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form[2].

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare a dilute solution (~10-20 mg/mL) of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

¹H NMR Spectrum Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to allow for accurate integration.

-

Set the spectral width to encompass all expected signals, including the potentially downfield enolic OH proton.

-

-

Signal Assignment:

-

Diketo Tautomer: Identify the singlet corresponding to the methylene protons (-CH₂-) typically found between 3.5 and 4.0 ppm.

-

Enol Tautomer: Identify the singlet for the vinylic proton (=CH-) usually located between 5.0 and 5.5 ppm and the broad singlet for the enolic hydroxyl proton (-OH), which can vary significantly in chemical shift depending on the solvent and concentration.

-

-

Quantification:

-

Carefully integrate the signals corresponding to the diketo methylene protons and the enol vinylic proton.

-

Calculate the percentage of the enol tautomer using the following formula: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto methylene H) / 2))] * 100%

-

The division of the keto methylene integral by two is necessary because the methylene group has two protons, while the enol vinylic position has one.

-

-

Equilibrium Constant:

-

Calculate the equilibrium constant (K_eq) for the keto-enol equilibrium: K_eq = [% Enol] / [% Keto]

-

Caption: A simplified workflow for the NMR analysis of this compound tautomerism.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of compounds in the gas phase, free from intermolecular interactions that are present in condensed phases.

Experimental Protocol for GED Analysis:

-

Sample Introduction: The this compound sample is heated in a reservoir to produce a sufficient vapor pressure. This vapor is then introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly through the molecular beam.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis:

-

The radial distribution of the diffraction intensities is analyzed.

-

A theoretical scattering pattern is calculated based on a model of the molecular geometry.

-

The parameters of the molecular model (bond lengths, bond angles, and dihedral angles) are refined by a least-squares fitting procedure to achieve the best possible agreement between the experimental and theoretical scattering patterns.

-

In the case of a tautomeric mixture, the scattering data is fitted to a model that includes the geometries and relative abundances of both the diketo and enol forms.

-

Conclusion

The tautomeric equilibrium of this compound is a complex phenomenon that can be effectively investigated through a synergistic approach combining theoretical calculations and experimental validation. DFT and MP2 methods provide valuable insights into the relative stabilities of the tautomers, although the accuracy of the predictions is highly dependent on the chosen level of theory and basis set. Experimental techniques such as NMR spectroscopy and Gas Electron Diffraction are indispensable for providing benchmark data for the validation of computational models and for characterizing the tautomeric composition under specific conditions. For professionals in drug development and chemical synthesis, a thorough understanding of the tautomeric behavior of this compound and related compounds is essential for predicting their reactivity, designing synthetic routes, and understanding their interactions in biological systems.

References

An In-depth Technical Guide to the Chemical Properties of Acetoacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetamide (IUPAC name: 3-oxobutanamide) is a versatile organic compound featuring both ketone and amide functional groups. As a beta-keto amide, it is a valuable building block in organic synthesis, particularly in the formation of heterocyclic systems which are prevalent in many pharmaceutical compounds.[1] Its utility extends to the manufacturing of dyes and pigments.[1][2] this compound is also known as a degradation product of the artificial sweetener acesulfame potassium.[3] This guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, reactivity, stability, and key tautomeric behavior. Detailed experimental protocols for the determination of its fundamental properties are provided, alongside structured data tables for easy reference.

Physicochemical Properties

This compound is a white to yellowish crystalline solid at room temperature.[2][4][5][6] It is characterized by its high solubility in water and other polar solvents. The quantitative physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO₂ | [2][7][8][9] |

| Molar Mass | 101.105 g/mol | [3][7][9] |

| Appearance | White to yellowish crystalline powder | [4][5][10] |

| Melting Point | 53-56 °C (lit.) | [3][7][8][11][12][13] |

| Boiling Point | ~271 °C (Predicted) | [7][8][11][12] |

| Density | ~1.093 g/cm³ (Predicted) | [7][8][12] |

| Flash Point | >113 °C (>235.4 °F) | [7][8][14] |

| Vapor Pressure | 0.93 Pa at 20 °C | [7][8][12] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Water Solubility | 1000 g/L at 20 °C (soluble 1g/10 mL) | [7][8][12][13] |

| Other Solubilities | Soluble in ethanol and ether; slightly soluble in other solvents. | [1][2][7] |

| LogP | -1.4 at 23 °C | [7][8][12] |

| pKa | 12.38 ± 0.46 (Predicted) | [7][8][12] |

Keto-Enol Tautomerism

A key chemical property of this compound, like other β-dicarbonyl compounds, is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[15][16] This equilibrium involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of π-electrons.[16] While the keto form generally predominates, the enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond, making it significant for the compound's reactivity.[16] The enol form acts as a nucleophile at the alpha-carbon, participating in reactions with various electrophiles.[15]

Caption: Keto-Enol tautomerism of this compound.

Reactivity and Stability

Reactivity:

-

Acylation and Condensation: this compound is a versatile intermediate for various chemical reactions, including acylation and condensation.[2]

-

Heterocycle Synthesis: It is widely used as a precursor for synthesizing heterocyclic systems like pyrazolones.[1][7]

-

Reaction with Oxidizing Agents: this compound should be kept away from strong oxidizing agents, as reactions can occur.[4][14][17]

-

Hydrolysis: It undergoes alkaline hydrolysis to form the salt of acetoacetic acid.

Stability:

-

This compound is considered stable under recommended storage conditions (refrigerator).[7][12][14][17] However, it is known to be unstable with long-term storage and can deteriorate, particularly in the presence of iron, which causes discoloration.[7]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][14][17]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4][14]

Synthesis

This compound is commercially produced via the ammoniation of diketene.[3] The process involves the cleavage of glacial acetic acid to produce ketene, which then dimerizes to form diketene.[7][10] The subsequent reaction of diketene with ammonia yields this compound.[3][7][10] The reaction is typically carried out under anhydrous conditions at low temperatures (<10 °C) in a solvent like a chlorinated hydrocarbon to achieve a high-purity, stable product.[18]

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A pure compound exhibits a sharp melting point range (0.5-1.0 °C), while impurities typically depress and broaden the range.[19]

-

Apparatus: Mel-Temp apparatus or Thiele tube setup, capillary tubes (sealed at one end), thermometer.[7][19]

-

Sample Preparation:

-

Place a small amount of dry, crystalline this compound onto a clean, dry surface.

-

Finely powder the sample.

-

Push the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom. The packed sample height should be 1-2 mm.[4][8]

-

-

Procedure (Mel-Temp Apparatus):

-

Insert the capillary tube into the sample holder of the apparatus.

-

Turn on the apparatus and set an initial rapid heating rate to determine an approximate melting point.[19]

-

Allow the apparatus to cool below the approximate melting point.

-

Using a fresh sample, heat the block again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted (T₂).[11]

-

The melting point is reported as the range T₁ - T₂.

-

-

Precautions:

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[5][13]

-

Apparatus: Orbital shaker with temperature control, flasks or vials, centrifuge, validated analytical equipment (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of purified water (or other aqueous buffer). The presence of undissolved solid must be visible throughout the experiment.[13]

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 20 °C or 37 °C) and agitation speed.[5] Agitation should be sufficient to keep the solid suspended without forming a vortex.[5]

-

Shake the flask until equilibrium is reached. This may take 24 to 72 hours. To confirm equilibrium, samples of the supernatant are taken at various time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.[5]

-

After reaching equilibrium, stop the agitation and allow the solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Separate the dissolved solute from any remaining solid particles immediately by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm).

-

Analyze the concentration of this compound in the clear filtrate using a pre-validated analytical method.

-

-

Precautions:

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the dissociation constant of weak acids and bases.

-

Apparatus: Calibrated pH meter with electrode, automatic titrator or burette, magnetic stirrer, temperature-controlled vessel.

-

Procedure:

-

Prepare a solution of this compound of known concentration in deionized, CO₂-free water.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution. Maintain constant stirring and a constant temperature.

-

The titrant (a standardized strong acid, e.g., HCl, as this compound is a very weak acid/potential base) is added in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the measured pH versus the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) corresponds to the equivalence point.

-

-

Note: Given the predicted high pKa, direct titration may be challenging. NMR spectroscopy, which monitors the pH-dependent chemical shifts of specific nuclei (¹H or ¹³C), provides an alternative and powerful method for pKa determination.[20][21][22]

References

- 1. N,N-Dimethylthis compound(2044-64-6) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C4H7NO2 | CID 80077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AT213865B - Process for the production of this compound from ammonia and diketene - Google Patents [patents.google.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. who.int [who.int]

- 6. Acetamide [webbook.nist.gov]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. hmdb.ca [hmdb.ca]

- 10. This compound, n-(1,1,3,3-tetramethylbutyl)- [webbook.nist.gov]

- 11. pennwest.edu [pennwest.edu]

- 12. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. spectrabase.com [spectrabase.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. hmdb.ca [hmdb.ca]

- 18. DE3101650A1 - Process for the preparation of pure this compound which is stable on storage - Google Patents [patents.google.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. benchchem.com [benchchem.com]

- 21. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Guide to the Spectral Interpretation of Acetoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for acetoacetamide (also known as 3-oxobutanamide). A central aspect of this compound's spectral characterization is its existence as a mixture of keto and enol tautomers in solution, a phenomenon that is critical to understanding its NMR spectra. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and employs visualizations to clarify key concepts such as tautomerism and mass spectral fragmentation.

The Keto-Enol Tautomerism of this compound

This compound, a 1,3-dicarbonyl compound, exhibits keto-enol tautomerism, where it exists in equilibrium between its diketo form and its enol form. This equilibrium is dynamic and the ratio of the two tautomers can be influenced by factors such as the solvent and temperature. The presence of both forms in solution is readily observable by NMR spectroscopy, as the rate of interconversion is slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.

Caption: Keto-enol tautomerism of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is a powerful tool for demonstrating and quantifying the keto-enol tautomerism. The spectrum shows separate signals for the protons in both the keto and enol forms.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tautomer) | Structure Moiety |

| ~2.2 | Singlet | 3H | Keto | -CH₃ |

| ~3.5 | Singlet | 2H | Keto | -CH₂- |

| ~5.5 | Broad Singlet | 2H | Keto | -NH₂ |

| ~1.9 | Singlet | 3H | Enol | =C-CH₃ |

| ~5.0 | Singlet | 1H | Enol | =CH- |

| ~7.0 | Broad Singlet | 2H | Enol | -NH₂ |

| ~9.0 | Broad Singlet | 1H | Enol | -OH |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Interpretation:

-

Keto Form: The spectrum of the keto tautomer is characterized by a singlet at approximately 2.2 ppm corresponding to the methyl protons (CH₃ -C=O), a singlet around 3.5 ppm for the methylene protons (-C(=O)-CH₂ -C(=O)-), and a broad singlet for the amide protons (-NH₂ ).

-

Enol Form: The enol tautomer displays a singlet for the methyl protons at a slightly upfield position (~1.9 ppm) due to the change in the electronic environment. A key signal is the vinyl proton (=CH -) which appears as a singlet around 5.0 ppm. The amide and enolic hydroxyl protons often appear as broad singlets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum further confirms the presence of both tautomers, with distinct signals for the carbon atoms in each form.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment (Tautomer) | Structure Moiety |

| ~205 | Keto | C =O (Ketone) |

| ~170 | Keto | C =O (Amide) |

| ~50 | Keto | -C H₂- |

| ~30 | Keto | -C H₃ |

| ~175 | Enol | C -OH |

| ~165 | Enol | C =O (Amide) |

| ~90 | Enol | =C H- |

| ~20 | Enol | -C H₃ |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Interpretation:

-

Keto Form: The diketo form shows two carbonyl signals, one for the ketone (~205 ppm) and one for the amide (~170 ppm). The methylene carbon appears around 50 ppm, and the methyl carbon is observed at approximately 30 ppm.

-

Enol Form: In the enol form, the carbons of the double bond are observed, with the hydroxyl-bearing carbon (~175 ppm) and the vinyl carbon (~90 ppm). The amide carbonyl and methyl carbon signals are also present at distinct chemical shifts compared to the keto form.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present. The spectrum will show characteristic absorptions for both the keto and enol forms.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (Amide) |

| ~3200 | Broad | O-H stretch (Enol) |

| ~1720 | Strong, Sharp | C=O stretch (Ketone) |

| ~1680 | Strong, Sharp | C=O stretch (Amide I) |

| ~1640 | Medium | C=C stretch (Enol) |

| ~1600 | Medium | N-H bend (Amide II) |

Interpretation: The IR spectrum is dominated by strong, sharp carbonyl stretching bands. The ketone C=O stretch appears around 1720 cm⁻¹, while the amide C=O stretch (Amide I band) is observed at a lower frequency, around 1680 cm⁻¹. The presence of the enol form is indicated by a broad O-H stretching band and a C=C stretching vibration. The N-H stretching of the primary amide appears as a broad absorption in the 3400-3200 cm⁻¹ region.

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound results in the formation of a molecular ion followed by characteristic fragmentation, providing information about the molecule's structure and stability.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 101 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | Moderate | [M - NH₃]⁺ |

| 59 | High | [CH₃CONH₂]⁺ |

| 43 | High (Base Peak) | [CH₃CO]⁺ |

Interpretation: The mass spectrum shows a molecular ion peak at m/z 101, corresponding to the molecular weight of this compound (C₄H₇NO₂). A common fragmentation pathway involves the loss of ammonia (NH₃), giving a peak at m/z 84. The base peak is often observed at m/z 43, which corresponds to the stable acetyl cation ([CH₃CO]⁺). Another significant fragment is at m/z 59, representing the acetamide radical cation.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Use proton decoupling. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 35-150.

-